4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a carboxylic acid group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic pathways.
Preparation Methods
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the tert-Butoxycarbonyl Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and controlled reaction environments.
Chemical Reactions Analysis
4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and reducing oxidative stress . The pathways involved include the inhibition of reactive oxygen species (ROS) production and modulation of cellular signaling pathways related to oxidative stress.
Comparison with Similar Compounds
Similar compounds to 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid include:
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less protected and more reactive.
4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pyrazole ring, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability and reactivity that is valuable in various synthetic and research applications.
Properties
CAS No. |
94993-82-5 |
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Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O4/c1-5-6(7(8(14)15)13-12-5)11-9(16)17-10(2,3)4/h1-4H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
PMJUUDXYMMATFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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